
2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone is a complex organic compound with the molecular formula C16H24N6O5. This compound is characterized by the presence of a furan ring, a nitro group, and a hydrazone linkage, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with (4-diethylcarbamoylpiperazinylacetyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 25-30°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The hydrazone linkage allows the compound to form stable complexes with metal ions, potentially disrupting metal-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furaldehyde: A simpler compound with similar functional groups but lacking the hydrazone linkage.
5-Nitro-2-furaldehyde semicarbazone: Contains a semicarbazone group instead of the hydrazone linkage.
Uniqueness
2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone is unique due to its combination of a furan ring, nitro group, and hydrazone linkage, which confer distinct chemical reactivity and biological activity compared to its simpler analogs .
Properties
CAS No. |
24632-55-1 |
|---|---|
Molecular Formula |
C16H24N6O5 |
Molecular Weight |
380.40 g/mol |
IUPAC Name |
N,N-diethyl-4-[2-[2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C16H24N6O5/c1-3-20(4-2)16(24)21-9-7-19(8-10-21)12-14(23)18-17-11-13-5-6-15(27-13)22(25)26/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,23) |
InChI Key |
VKVXZTDIZODPAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


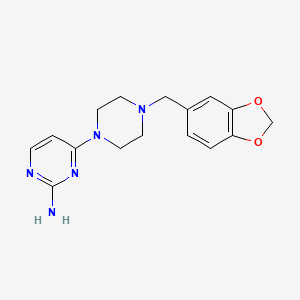
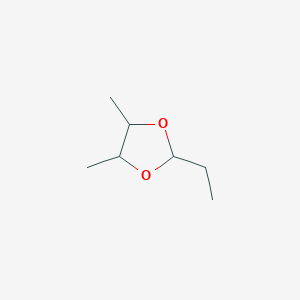

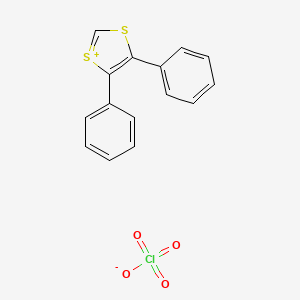
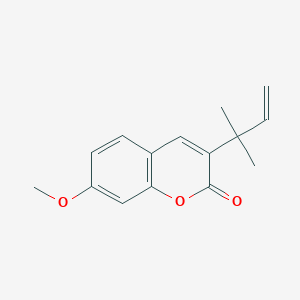
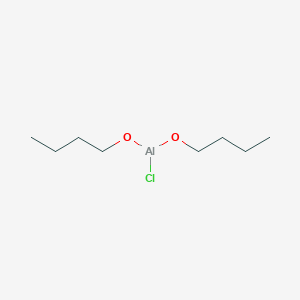
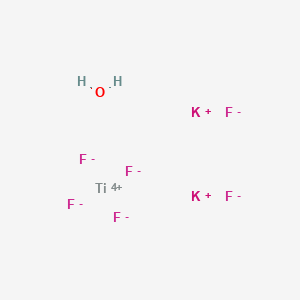

![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
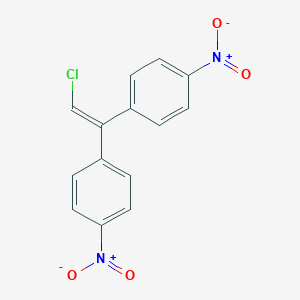
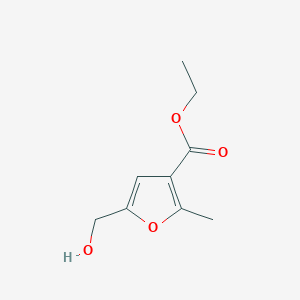
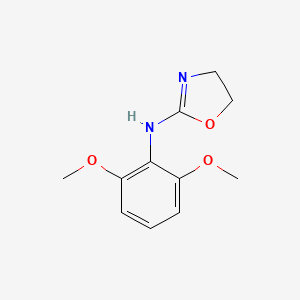

![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)
